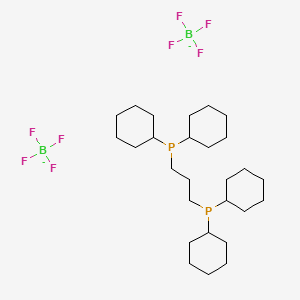
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate (PDCDPBTF) is a highly reactive chemical compound that has recently been gaining attention in a variety of scientific research applications. PDCDPBTF is a unique phosphonium-based compound that is composed of a propane backbone with two dicyclohexylphosphonium moieties connected to it, as well as a tetrafluoroborate anion. This compound has a variety of unique properties that make it highly attractive for use in research and development.
Aplicaciones Científicas De Investigación
Novel Catalyst Applications
Catalyst in CO/α-Olefin Copolymerization Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate derivatives are explored as catalysts in the CO/α-olefin copolymerization reaction. These compounds, like the palladium-based variants, are effective without needing additional activators or cocatalysts, producing copolymers with similar properties to well-known complexes but with increased activity and molecular weight (Meinhard et al., 2004).
Biological Applications
Binding with DNA and Antioxidant Properties Some derivatives, such as salen types, demonstrate the ability to bind to calf thymus DNA, suggesting groove binding interactions. These compounds also exhibit DNA cleavage activity and possess antioxidant properties, with N-alkylated compounds showing higher DPPH free radical scavenging activity. This indicates potential applications in biochemical and pharmaceutical fields (Inba et al., 2013).
Sensor and Material Applications
Selective Membrane Electrodes for Pb(II) Ions Propane-1,3-diylbis derivatives can serve as ionophores in the fabrication of selective membrane electrodes, as demonstrated by a PVC-based membrane using 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde. This electrode showcases excellent response characteristics and selectivity for Pb(II) ions, suggesting applications in environmental monitoring and industrial processes (Kaur & Aulakh, 2018).
Material Synthesis and Characterization
Thermal Degradation Studies of Bisphosphoramidates Research into the thermal degradation mechanisms of bisphosphoramidates, including those containing propane-1,3-diylbis, offers insights into their thermal resistance and potential applications in materials science. These studies involve a combination of experimental and theoretical methods, paving the way for the development of thermally stable materials (Castrejón-Flores et al., 2020).
Polymerization Applications
Cation-Olefin Polycyclization Reactions Derivatives of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate can also be utilized in cation-olefin polycyclization reactions, showing effectiveness in epoxide-initiated reactions with broad functional group tolerance, which can be vital in polymer chemistry (Tian et al., 2016).
Propiedades
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | |
CAS RN |
1002345-50-7 |
Source


|
| Record name | 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)

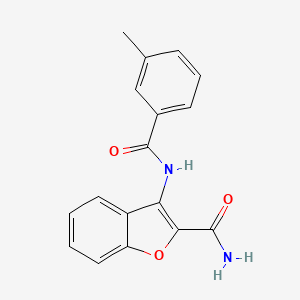
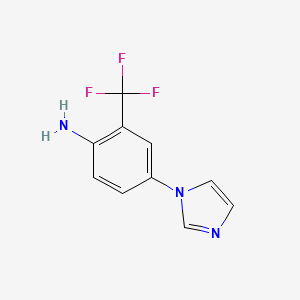
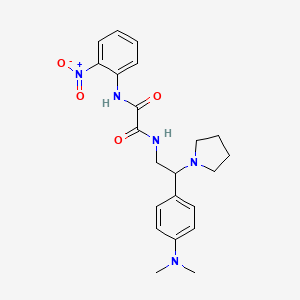
![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
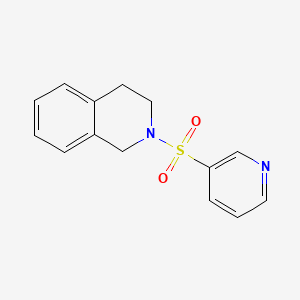
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)